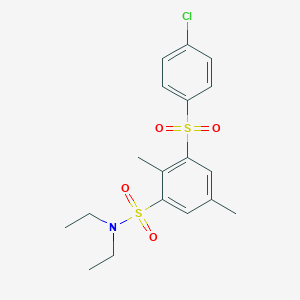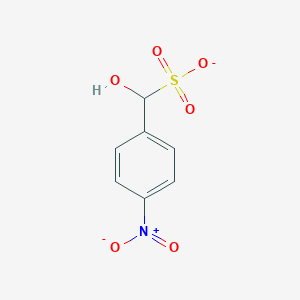![molecular formula C19H13N5O10S2 B273807 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine](/img/structure/B273807.png)
1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine, also known as BNPS-Skatole, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of protein-protein interactions, making it a valuable tool for studying various biological processes.
作用机制
1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine works by binding to a specific site on proteins, known as the hot spot. This binding prevents other proteins from interacting with the target protein, effectively blocking protein-protein interactions. This mechanism of action has been shown to be highly effective in inhibiting a wide range of protein-protein interactions.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the interaction between the tumor suppressor protein p53 and its negative regulator MDM2, which is important in the development of many types of cancer. It has also been shown to inhibit the interaction between the transcription factor NF-κB and its inhibitor IκBα, which is important in inflammation and immune response.
实验室实验的优点和局限性
One of the main advantages of using 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine in lab experiments is its high potency and specificity. It is able to inhibit protein-protein interactions at very low concentrations, making it a valuable tool for studying these interactions. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are a number of future directions for research on 1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine. One area of interest is in developing more effective synthesis methods for the compound, which could lead to higher yields and lower costs. Another area of interest is in developing new derivatives of this compound with improved solubility and specificity. Additionally, there is potential for using this compound in drug development, particularly for the treatment of cancer and inflammatory diseases.
Conclusion:
In conclusion, this compound is a valuable tool for studying protein-protein interactions in scientific research. Its high potency and specificity make it an effective inhibitor of these interactions, and it has been used in a variety of applications. While there are some limitations to using this compound in lab experiments, there are also many future directions for research on this compound that could lead to new discoveries and applications.
合成方法
1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine can be synthesized by reacting 4-nitrobenzenesulfonyl chloride with 2-nitrobenzaldehyde in the presence of hydrazine hydrate. The resulting product is then purified using column chromatography. The yield of this synthesis method is typically around 50%.
科学研究应用
1-[Bis({4-nitrophenyl}sulfonyl)methylene]-2-{2-nitrophenyl}hydrazine has been used in a variety of scientific research applications. It is commonly used as a tool for studying protein-protein interactions, which are important in many biological processes. By inhibiting these interactions, researchers can gain a better understanding of the underlying mechanisms of these processes.
属性
分子式 |
C19H13N5O10S2 |
|---|---|
分子量 |
535.5 g/mol |
IUPAC 名称 |
bis[(4-nitrophenyl)sulfonyl]methyl-(2-nitrophenyl)diazene |
InChI |
InChI=1S/C19H13N5O10S2/c25-22(26)13-5-9-15(10-6-13)35(31,32)19(21-20-17-3-1-2-4-18(17)24(29)30)36(33,34)16-11-7-14(8-12-16)23(27)28/h1-12,19H |
InChI 键 |
RBUSKBAYWNCMNX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N=NC(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)N=NC(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(4-bromobenzylidene)amino]phenyl}acetamide](/img/structure/B273724.png)

![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![(4Z)-4-[(2-hydroxyanilino)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B273743.png)

![N~2~-(sec-butyl)-N~4~,N~4~-diethyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B273749.png)



![N-{4-[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-4,5-dihydro-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B273760.png)
![5-butyl-7,7-dimethyl-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B273761.png)